Cas no 856859-49-9 (4-Bromo-1H-pyrazolo[3,4-b]pyridine)
4-Bromo-1H-pyrazolo[3,4-b]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-1H-pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[3,4-b]pyridine, 4-bromo-
- 4-BROMO-7-AZA-1H-INDAZOLE
- PubChem20574
- JVFQAGXECPOKFX-UHFFFAOYSA-N
- BCP00123
- FCH882407
- VP13182
- PB14843
- CM10543
- 1H-Pyrazolo[3,4-b]pyridine,4-bromo-
- 4-bromanyl-1H-pyrazolo[3,4-b]pyridine
- BC004570
- ST1171139
- AX8157605
- AB0027037
- W8819
- 4-Bromo-1H-pyrazolo[3,4-b]pyridine (ACI)
- MFCD10699404
- CS-W006001
- DS-10762
- A841409
- SCHEMBL3375875
- EN300-697527
- J-514550
- 856859-49-9
- 4-Bromo-2H-pyrazolo[3,4-b]pyridine
- SCHEMBL22323346
- SY008429
- AKOS006302527
- 4-Bromo-1H-pyrazolo[3 pound not4-b]pyridine
- DTXSID30671969
-
- MDL: MFCD10699404
- Inchi: 1S/C6H4BrN3/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H,8,9,10)
- InChI Key: JVFQAGXECPOKFX-UHFFFAOYSA-N
- SMILES: BrC1C2=C(NN=C2)N=CC=1
Computed Properties
- Exact Mass: 196.95900
- Monoisotopic Mass: 196.959
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6
- XLogP3: 1.5
Experimental Properties
- Density: 2.00
- Boiling Point: 209℃ at 760 mmHg
- Flash Point: 80 ºC
- Refractive Index: 1.745
- PSA: 41.57000
- LogP: 1.72040
4-Bromo-1H-pyrazolo[3,4-b]pyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Bromo-1H-pyrazolo[3,4-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JT725-50mg |
4-Bromo-1H-pyrazolo[3,4-b]pyridine |
856859-49-9 | 97% | 50mg |
57.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JT725-250mg |
4-Bromo-1H-pyrazolo[3,4-b]pyridine |
856859-49-9 | 97% | 250mg |
274CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JT725-5g |
4-Bromo-1H-pyrazolo[3,4-b]pyridine |
856859-49-9 | 97% | 5g |
2675.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JT725-1g |
4-Bromo-1H-pyrazolo[3,4-b]pyridine |
856859-49-9 | 97% | 1g |
608.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B839259-250mg |
4-Bromo-1H-pyrazolo[3,4-b]pyridine |
856859-49-9 | 97% | 250mg |
909.90 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06103-25g |
4-bromo-1H-pyrazolo[3,4-b]pyridine |
856859-49-9 | 95% | 25g |
$1750 | 2023-09-07 | |
| Matrix Scientific | 070295-1g |
4-Bromo-1H-pyrazolo[3,4-b]pyridine, 97% |
856859-49-9 | 97% | 1g |
$350.00 | 2023-09-08 | |
| Matrix Scientific | 070295-5g |
4-Bromo-1H-pyrazolo[3,4-b]pyridine, 97% |
856859-49-9 | 97% | 5g |
$1050.00 | 2023-09-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JT725-200mg |
4-Bromo-1H-pyrazolo[3,4-b]pyridine |
856859-49-9 | 97% | 200mg |
147.0CNY | 2021-08-04 | |
| TRC | B695855-100mg |
4-Bromo-1h-pyrazolo[3,4-b]pyridine |
856859-49-9 | 100mg |
$ 87.00 | 2023-04-18 |
4-Bromo-1H-pyrazolo[3,4-b]pyridine Suppliers
4-Bromo-1H-pyrazolo[3,4-b]pyridine Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 4-Bromo-1H-pyrazolo[3,4-b]pyridine
Recent Advances in the Application of 4-Bromo-1H-pyrazolo[3,4-b]pyridine (CAS: 856859-49-9) in Chemical Biology and Pharmaceutical Research
The heterocyclic compound 4-Bromo-1H-pyrazolo[3,4-b]pyridine (CAS: 856859-49-9) has recently emerged as a key scaffold in medicinal chemistry and drug discovery. This bicyclic aromatic system, belonging to the pyrazolopyridine family, has demonstrated remarkable versatility in the development of kinase inhibitors and other biologically active molecules. Recent studies have highlighted its importance as a privileged structure in fragment-based drug design, particularly for targeting protein-protein interactions in oncology and inflammatory diseases.
Structural analyses of 4-Bromo-1H-pyrazolo[3,4-b]pyridine derivatives reveal their unique electronic properties that enable selective binding to ATP pockets of various kinases. The bromine substitution at the 4-position provides an excellent handle for further functionalization through cross-coupling reactions, making this compound particularly valuable for structure-activity relationship (SAR) studies. Recent patent filings (2022-2023) demonstrate its incorporation in several clinical candidates targeting JAK, CDK, and FLT3 kinases.
In synthetic methodology developments, researchers have reported improved protocols for the preparation of 4-Bromo-1H-pyrazolo[3,4-b]pyridine with enhanced yields and purity. A 2023 study in the Journal of Medicinal Chemistry described a novel one-pot synthesis approach using microwave-assisted conditions that reduced reaction times from 48 hours to under 4 hours while maintaining >90% yield. These advances address previous challenges in large-scale production of this important intermediate.
The pharmacological profile of 4-Bromo-1H-pyrazolo[3,4-b]pyridine derivatives continues to expand. Recent preclinical studies have identified potent analogs showing sub-nanomolar activity against RET kinase (IC50 = 0.7 nM) with excellent selectivity profiles. Particularly promising is the compound's application in PROTAC (proteolysis targeting chimera) development, where its rigid structure serves as an optimal linker between target-binding and E3 ligase-recruiting moieties.
Emerging research also explores the use of 4-Bromo-1H-pyrazolo[3,4-b]pyridine in chemical biology probes. A 2023 Nature Chemical Biology publication detailed its incorporation into photoaffinity labels for mapping kinase inhibitor binding sites. The bromine atom's ability to undergo facile isotopic exchange with 76Br has enabled its use in positron emission tomography (PET) tracer development for studying drug distribution in vivo.
Safety and ADME (absorption, distribution, metabolism, and excretion) studies of 4-Bromo-1H-pyrazolo[3,4-b]pyridine-containing compounds have progressed significantly. Recent metabolic stability assays using human liver microsomes show that strategic substitution at the 1-position can dramatically improve half-life (from <15 min to >120 min). These findings are guiding the design of next-generation derivatives with optimized pharmacokinetic properties.
The commercial availability of 4-Bromo-1H-pyrazolo[3,4-b]pyridine has improved significantly, with multiple suppliers now offering GMP-grade material. Current market analyses predict a compound annual growth rate (CAGR) of 8.2% for this intermediate through 2027, driven by its increasing adoption in oncology drug discovery programs. Price stabilization has been observed at approximately $1,200/gram for research quantities.
Future research directions include exploration of this scaffold in covalent inhibitor design and its application in targeted protein degradation beyond kinases. Several pharmaceutical companies have disclosed ongoing programs utilizing 4-Bromo-1H-pyrazolo[3,4-b]pyridine derivatives in Phase I clinical trials, with preliminary results expected in late 2024. The compound's unique combination of synthetic accessibility and biological relevance ensures its continued importance in medicinal chemistry.
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